molecular formula C14H10N2O6 B5515171 2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

Cat. No.: B5515171
M. Wt: 302.24 g/mol
InChI Key: OFWFWLFUSNWEOC-UHFFFAOYSA-N
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Description

2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H10N2O6 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.05388604 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Solubility

Research by Hart et al. (2015) investigated the solubility and molecular interactions of various compounds including 3-nitrobenzoic acid in 2-methoxyethanol. They aimed to understand the solubility behavior of these compounds to facilitate applications in chemical engineering and formulation science. The study provided insights into the Abraham model correlations for solute transfer, which are crucial for predicting the solubility of complex molecules in solvents, impacting their application in various scientific and industrial processes (Hart et al., 2015).

Crystal Engineering and Solid-State Chemistry

Seaton et al. (2013) explored the crystal engineering aspects of multi-component crystals involving 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. Their work provides significant insights into the design and development of new crystalline materials with potential applications in materials science, particularly in the creation of novel solid forms that can influence the physical properties of materials, such as solubility, stability, and bioavailability (Seaton et al., 2013).

Biochemical and Enzymatic Studies

Studies on the metabolism of related compounds, such as p-nitrobenzoic acid by Durham (1958), elucidate the biochemical pathways and enzymatic reactions involved in the degradation of these compounds. Understanding these metabolic pathways is crucial for biotechnological applications, including bioremediation and the biosynthesis of valuable chemical intermediates (Durham, 1958).

Photocatalytic Applications

Recent advancements in photocatalysis highlighted by Santiago-Aliste et al. (2023) demonstrate the potential of modified graphitic carbon nitride materials for environmental and synthetic organic chemistry applications. These materials, used in the synthesis of heterocyclic compounds, showcase the relevance of incorporating nitro and hydroxy functionalities into photocatalysts for enhancing their activity and selectivity (Santiago-Aliste et al., 2023).

Advanced Material Science

The work by Oruganti et al. (2017) on Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid and their anticonvulsant activities also sheds light on the intersection of material science and pharmacology. While the primary focus is on anticonvulsant activities, the study's insights into the crystal structures and physical properties of these complexes contribute to the broader field of material science, particularly in understanding the relationship between molecular structure and material properties (Oruganti et al., 2017).

Properties

IUPAC Name

2-[(4-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-9-6-4-8(5-7-9)15-13(18)12-10(14(19)20)2-1-3-11(12)16(21)22/h1-7,17H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWFWLFUSNWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.